3-(tert-Butyl)benzene-1,2-diamine
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Overview
Description
3-(tert-Butyl)benzene-1,2-diamine is an organic compound characterized by a benzene ring substituted with a tert-butyl group and two amino groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)benzene-1,2-diamine typically involves the nitration of tert-butylbenzene followed by reduction. The nitration step introduces nitro groups at the desired positions on the benzene ring, which are then reduced to amino groups.
Nitration: tert-Butylbenzene is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 1 and 2 positions.
Reduction: The resulting dinitro compound is then reduced using a reducing agent such as iron powder in the presence of hydrochloric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The nitration and reduction steps are optimized for large-scale production, with careful control of reaction conditions to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitroso or nitro groups under specific conditions.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acylation can be carried out using acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of various reduced amine derivatives.
Substitution: Formation of acylated or alkylated products.
Scientific Research Applications
3-(tert-Butyl)benzene-1,2-diamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of polymers and other materials with specific properties.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules that can be used in various biological assays.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)benzene-1,2-diamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tert-butyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
tert-Butylbenzene: A simpler compound with only a tert-butyl group attached to the benzene ring.
Benzene-1,2-diamine: Lacks the tert-butyl group but has two amino groups at the 1 and 2 positions.
tert-Butyl-substituted indoles and quinoxalines: Compounds with similar tert-butyl substitution but different core structures.
Uniqueness
3-(tert-Butyl)benzene-1,2-diamine is unique due to the combination of the tert-butyl group and the two amino groups, which confer specific chemical properties and reactivity
Properties
IUPAC Name |
3-tert-butylbenzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6H,11-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXDHQVTOYIHJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61960-95-0 |
Source
|
Record name | 3-tert-butylbenzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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